5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Description
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Properties
Molecular Formula |
C18H24N2O3S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-16-10-9-14(18(2,3)4)12-17(16)24(21,22)20-13-15-8-6-7-11-19-15/h6-12,20H,5,13H2,1-4H3 |
InChI Key |
AGRZRJYLSOJWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide
Uniqueness
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The ethoxy group increases its solubility in organic solvents, while the pyridinylmethyl group allows for specific interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
